Prochlorperazine-d8 Dimaleate (piperazine-d8)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prochlorperazine-d8 Dimaleate is a deuterated form of Prochlorperazine Dimaleate, which is a phenothiazine derivative. This compound is primarily used as an antiemetic and antipsychotic agent. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolism of Prochlorperazine due to its stability and distinguishable mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prochlorperazine-d8 Dimaleate involves the deuteration of Prochlorperazine. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Prochlorperazine-d8 Dimaleate follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The final product is then crystallized and formulated into the dimaleate salt for stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
Prochlorperazine-d8 Dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of sulfoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorine atom on the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine compounds.
Scientific Research Applications
Prochlorperazine-d8 Dimaleate is extensively used in scientific research for:
Pharmacokinetic Studies: To track the metabolism and distribution of Prochlorperazine in biological systems.
Drug Interaction Studies: To understand the interactions of Prochlorperazine with other drugs.
Analytical Chemistry: As an internal standard in mass spectrometry due to its unique isotopic signature.
Biological Research: To study the effects of Prochlorperazine on cellular pathways and receptor binding.
Mechanism of Action
Prochlorperazine-d8 Dimaleate exerts its effects primarily through the antagonism of dopamine D2 receptors in the brain. This action helps in reducing nausea and vomiting by depressing the chemoreceptor trigger zone. Additionally, it blocks histaminergic, cholinergic, and noradrenergic receptors, contributing to its antipsychotic and antiemetic properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: A phenothiazine derivative used primarily as an antihistamine and antiemetic.
Fluphenazine: A potent antipsychotic agent with a similar mechanism of action.
Uniqueness
Prochlorperazine-d8 Dimaleate is unique due to its deuterated form, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism is crucial .
Properties
Molecular Formula |
C24H28ClN3O4S |
---|---|
Molecular Weight |
498.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-chloro-10-[3-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)propyl]phenothiazine |
InChI |
InChI=1S/C20H24ClN3S.C4H4O4/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;5-3(6)1-2-4(7)8/h2-3,5-8,15H,4,9-14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i11D2,12D2,13D2,14D2; |
InChI Key |
ZYSCHNVPUOSLNC-YPURCNHZSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.